2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]-acetamide 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]-acetamide
Brand Name: Vulcanchem
CAS No.: 50509-09-6
VCID: VC0116838
InChI: InChI=1S/C15H15ClN2O2S/c1-2-9-7-11(15(21-9)18-13(19)8-17)14(20)10-5-3-4-6-12(10)16/h3-7H,2,8,17H2,1H3,(H,18,19)
SMILES: CCC1=CC(=C(S1)NC(=O)CN)C(=O)C2=CC=CC=C2Cl
Molecular Formula: C15H15ClN2O2S
Molecular Weight: 322.8 g/mol

2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]-acetamide

CAS No.: 50509-09-6

Reference Standards

VCID: VC0116838

Molecular Formula: C15H15ClN2O2S

Molecular Weight: 322.8 g/mol

2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]-acetamide - 50509-09-6

CAS No. 50509-09-6
Product Name 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]-acetamide
Molecular Formula C15H15ClN2O2S
Molecular Weight 322.8 g/mol
IUPAC Name 2-amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide
Standard InChI InChI=1S/C15H15ClN2O2S/c1-2-9-7-11(15(21-9)18-13(19)8-17)14(20)10-5-3-4-6-12(10)16/h3-7H,2,8,17H2,1H3,(H,18,19)
Standard InChIKey IZDCQDAHLOWCSG-UHFFFAOYSA-N
SMILES CCC1=CC(=C(S1)NC(=O)CN)C(=O)C2=CC=CC=C2Cl
Canonical SMILES CCC1=CC(=C(S1)NC(=O)CN)C(=O)C2=CC=CC=C2Cl
Synonyms 2-(Aminoacetamido)-3-(o-chlorobenzoyl)-5-ethylthiophene
PubChem Compound 12562372
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator